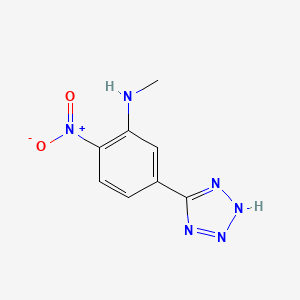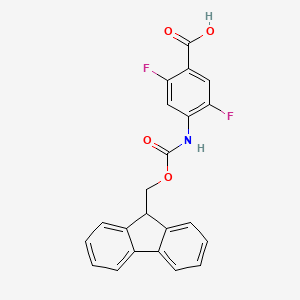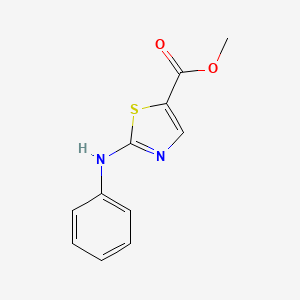
2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine-3-carboxamide with methylthiolate and phenylethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylethyl group can contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
2-(Methylsulfanyl)pyridine-3-carboxamide: Lacks the phenylethyl group, which may affect its binding properties and biological activity.
N-(2-Phenylethyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, potentially reducing its lipophilicity and membrane permeability.
2-(Methylsulfanyl)-N-(2-phenylethyl)benzamide: Features a benzene ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the combination of the methylsulfanyl and phenylethyl groups on the pyridine ring. This combination can enhance its biological activity and specificity, making it a valuable compound for various applications.
Propiedades
Número CAS |
763100-04-5 |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c1-19-15-13(8-5-10-17-15)14(18)16-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3,(H,16,18) |
Clave InChI |
XLCCEJUOHIPHIL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=C2 |
Solubilidad |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)







![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)


